3-methyl-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Overview
Description
3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13N3O3. It is a derivative of benzohydrazide, characterized by the presence of a nitrophenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methylbenzohydrazide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
2-nitrobenzohydrazide: Lacks the methyl group, which can influence its reactivity and applications.
N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: Lacks the methyl group, affecting its overall properties.
Uniqueness
3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both the nitrophenyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-5-4-7-12(9-11)15(19)17-16-10-13-6-2-3-8-14(13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEVXOWFTGNBEZ-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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